Chloroborane Methyl Sulfide Complex (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroborane Methyl Sulfide Complex (Technical Grade) is a chemical compound with the molecular formula C2H8BClS and a molecular weight of 110.41 g/mol . It is also known by other names such as Boron monochloride methyl sulfide complex and Chloro(dimethyl sulfide)dihydroboron . This compound is commonly used as a reagent in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
The preparation of Chloroborane Methyl Sulfide Complex involves the reaction of boron trichloride with dimethyl sulfide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be represented as follows:
BCl3+(CH3)2S→(CH3)2S⋅BH2Cl
In industrial production, the reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization to obtain the technical grade compound .
Analyse Chemischer Reaktionen
Chloroborane Methyl Sulfide Complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Boronation Reactions: It is used in boronation reactions to introduce boron-containing groups into organic molecules.
Hydroboration Reactions: It acts as a reagent in hydroboration reactions, which are important for the synthesis of organoboranes.
Common reagents used in these reactions include aldehydes, ketones, and alkenes. The major products formed from these reactions are typically organoboranes and other boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
Chloroborane Methyl Sulfide Complex has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including diborylamines and unsymmetrical borafluorenes.
Medicinal Chemistry: It is employed in the synthesis of boron-containing drugs and pharmaceuticals.
Material Science: It is used in the preparation of boron-containing materials with unique properties.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Wirkmechanismus
The mechanism of action of Chloroborane Methyl Sulfide Complex involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating the transfer of boron-containing groups. This interaction is crucial in reactions such as hydroboration, where the boron atom adds to the carbon-carbon double bond of alkenes .
Vergleich Mit ähnlichen Verbindungen
Chloroborane Methyl Sulfide Complex can be compared with other similar compounds, such as:
Borane-Tetrahydrofuran Complex: This compound is also used in hydroboration reactions but has different solubility and reactivity properties.
Borane-Dimethyl Sulfide Complex: Similar to Chloroborane Methyl Sulfide Complex, but with different substituents on the boron atom.
Chloroborane Methyl Sulfide Complex is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C2H8BClS |
---|---|
Molekulargewicht |
110.42 g/mol |
IUPAC-Name |
chloro(dimethylsulfonio)boranuide |
InChI |
InChI=1S/C2H8BClS/c1-5(2)3-4/h3H2,1-2H3 |
InChI-Schlüssel |
CUKLQTNDSCOWTI-UHFFFAOYSA-N |
Kanonische SMILES |
[BH2-]([S+](C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.